molecular formula C24H20N2O2 B5383220 3,3'-(1,4-phenylene)bis[1-(3-aminophenyl)-2-propen-1-one]

3,3'-(1,4-phenylene)bis[1-(3-aminophenyl)-2-propen-1-one]

Cat. No.: B5383220
M. Wt: 368.4 g/mol
InChI Key: DFJSEIDXVUREKW-PHEQNACWSA-N
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Description

3,3’-(1,4-phenylene)bis[1-(3-aminophenyl)-2-propen-1-one] is a bis-chalcone compound characterized by the presence of two chalcone units connected through a 1,4-phenylene linker Chalcones are a class of organic compounds with a structure consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3’-(1,4-phenylene)bis[1-(3-aminophenyl)-2-propen-1-one] can be synthesized through a base-catalyzed Claisen-Schmidt condensation reaction. The reaction involves the condensation of terephthalaldehyde with 3-aminoacetophenone in the presence of a base such as sodium hydroxide (NaOH) in an ethanolic solution . The reaction is typically carried out at room temperature, and the product is obtained in high yield after purification.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing purification techniques suitable for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

3,3’-(1,4-phenylene)bis[1-(3-aminophenyl)-2-propen-1-one] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated carbonyl compounds.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for acylation or sulfonylation reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Saturated carbonyl compounds.

    Substitution: Various acylated or sulfonylated derivatives.

Scientific Research Applications

3,3’-(1,4-phenylene)bis[1-(3-aminophenyl)-2-propen-1-one] has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-(1,4-phenylene)bis[1-(3-aminophenyl)-2-propen-1-one] involves its interaction with various molecular targets. The compound’s α,β-unsaturated carbonyl system can participate in Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is crucial for its potential biological activities, such as inhibiting enzymes or interacting with DNA .

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-(1,4-phenylene)bis[1-(2-aminophenyl)-2-propen-1-one]
  • 3,3’-(1,4-phenylene)bis[1-(4-aminophenyl)-2-propen-1-one]
  • 3,3’-(1,4-phenylene)bis[1-(2,5-dimethyl-3-thienyl)-2-propen-1-one]

Uniqueness

3,3’-(1,4-phenylene)bis[1-(3-aminophenyl)-2-propen-1-one] is unique due to the position of the amino groups on the aromatic rings, which can influence its reactivity and biological activity. The specific arrangement of functional groups in this compound can lead to distinct chemical and physical properties compared to its analogs .

Properties

IUPAC Name

(E)-1-(3-aminophenyl)-3-[4-[(E)-3-(3-aminophenyl)-3-oxoprop-1-enyl]phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c25-21-5-1-3-19(15-21)23(27)13-11-17-7-9-18(10-8-17)12-14-24(28)20-4-2-6-22(26)16-20/h1-16H,25-26H2/b13-11+,14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJSEIDXVUREKW-PHEQNACWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)C=CC2=CC=C(C=C2)C=CC(=O)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N)C(=O)/C=C/C2=CC=C(C=C2)/C=C/C(=O)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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